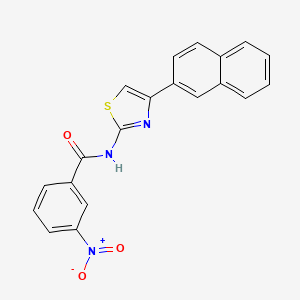

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(16-6-3-7-17(11-16)23(25)26)22-20-21-18(12-27-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJOWTDTCUWCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, which can be achieved by reacting a suitable α-haloketone with thiourea. The naphthalene moiety is then introduced through a Friedel-Crafts acylation reaction. Finally, the nitrobenzamide group is added via a nitration reaction followed by amidation.

Industrial Production Methods

In an industrial setting, the production of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution might involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide exhibits promising anticancer properties. Studies have shown that compounds with similar thiazole and nitrobenzamide structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and colon cancer cells .

Mechanism of Action

The mechanism by which N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide exerts its effects may involve the inhibition of specific enzymes or pathways critical for tumor growth. Compounds in this class have been shown to target the ubiquitin-proteasome system, which is essential for regulating protein degradation within cells. By interfering with this system, these compounds can lead to the accumulation of pro-apoptotic factors and the subsequent induction of cell death .

Materials Science

Photophysical Properties

The compound's unique structure also lends itself to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The naphthalene moiety contributes to favorable photophysical properties, making it a candidate for use in optoelectronic devices. Studies have indicated that incorporating such compounds into polymer matrices can enhance the efficiency and stability of OLEDs .

Nanocomposites

Furthermore, N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide has potential applications in the creation of nanocomposites. By integrating this compound with nanomaterials, researchers can develop materials with tailored electrical and thermal properties suitable for various industrial applications .

Environmental Science

Pesticidal Properties

Recent studies have explored the environmental applications of compounds similar to N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide as potential pesticides. The thiazole ring is known for its biological activity against pests and pathogens. Research has indicated that derivatives can exhibit significant insecticidal activity while maintaining low toxicity to non-target organisms, making them suitable candidates for environmentally friendly pest control solutions .

Case Studies

Wirkmechanismus

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitro group can participate in redox reactions, affecting cellular processes. The naphthalene moiety can enhance the compound’s ability to intercalate with DNA or interact with other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the thiazole ring, the benzamide group, and the presence of electron-withdrawing/donating groups. Key comparisons include:

Key Findings

Role of the Nitro Group :

- The 3-nitrobenzamide group in the target compound enhances electron deficiency, improving interactions with microbial enzymes or DNA, as seen in SP4–SP12 derivatives .

- In contrast, 2-nitro isomers (e.g., 10a-j) show reduced activity, suggesting positional sensitivity .

Naphthalene vs. Other Aromatic Groups :

- Compounds with naphthalen-2-yl (e.g., 5b, GK510) exhibit higher lipophilicity (logP) than phenyl or morpholine analogs, aiding membrane penetration .

- However, the absence of a nitro group in 5b correlates with lower antimicrobial efficacy compared to the target compound .

Thiazole Modifications :

- Methoxy and morpholine substituents (TOZ7) improve solubility but may reduce target affinity compared to naphthalene .

- Halogenated analogs (e.g., 2,4-dichloro derivatives) prioritize anti-inflammatory over antimicrobial effects .

Biological Activity Trends: Electron-withdrawing groups (NO₂, Cl, Br) consistently enhance antimicrobial activity across studies . The combination of naphthalene (hydrophobic) and nitro (electron-deficient) in the target compound may synergize for dual mechanisms (e.g., membrane disruption and enzyme inhibition).

Biologische Aktivität

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide typically involves the formation of a thiazole ring followed by the introduction of naphthalene and nitrobenzamide groups. A common synthetic route includes:

- Formation of Thiazole Ring : Reaction of 2-aminothiazole with 2-bromo-1-naphthalene in the presence of a base.

- Introduction of Nitrobenzamide : The intermediate is then reacted with 3-nitrobenzoyl chloride, leading to the final product.

The compound exhibits a molecular formula of and features a thiazole ring, which is known for its aromaticity and reactivity, making it valuable in medicinal chemistry.

Biological Mechanisms

The biological activity of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it interacts with targets such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses and tumor growth .

- Anticancer Activity : Research indicates that derivatives of nitrobenzamides exhibit antitumor effects by disrupting cellular pathways essential for cancer cell survival. The inhibition of COX-2 and IL-1β has been linked to reduced tumor growth and improved patient outcomes .

- Acetylcholinesterase Inhibition : Similar compounds containing thiazole moieties have demonstrated potential as acetylcholinesterase inhibitors, suggesting that N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide may also possess neuroprotective properties relevant for conditions like Alzheimer's disease .

Anticancer Efficacy

A study investigating the anticancer properties of various nitrobenzamide derivatives found that N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involved the induction of apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Enzyme Interaction Studies

Molecular docking studies have elucidated the binding interactions between N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide and target enzymes. The nitro group facilitates hydrogen bonding with active sites, enhancing inhibition efficiency. These findings suggest that modifications to the nitro group could further optimize the compound's biological activity .

Comparative Analysis

To better understand the uniqueness of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(naphthalen-2-yl)-1,3-thiazol-2-yl)-4-nitrobenzamide | Thiazole ring, nitro group | Anticancer, anti-inflammatory |

| N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-nitrobenzamide | Thiazole ring, different substitution | Moderate anticancer activity |

| N-(4-(naphthalen-2-yl)cyclopropanecarboxamide | Cyclopropanecarboxamide instead of nitro | Limited biological activity |

This table illustrates that while many compounds share structural similarities, the presence of the nitro group in N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide enhances its reactivity and biological efficacy.

Q & A

Q. What are the standard synthetic routes for N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide, and how do reaction conditions influence yield?

The compound is synthesized via amide bond formation between a thiazole-2-amine derivative and a nitro-substituted benzoyl chloride. A typical method involves dissolving 5-chlorothiazol-2-amine (or analogous precursors) in pyridine, followed by dropwise addition of 3-nitrobenzoyl chloride. The reaction is stirred overnight, purified via NaHCO₃ washes, and crystallized from methanol . Yield optimization requires precise stoichiometry, anhydrous conditions, and temperature control (e.g., room temperature vs. reflux) to minimize side reactions like hydrolysis of the acyl chloride .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray diffraction (XRD): Resolves the spatial arrangement of the naphthalene-thiazole-benzamide scaffold. For example, intermolecular hydrogen bonds (N–H⋯N/O) stabilize crystal packing, as seen in similar thiazole-benzamide derivatives .

- NMR spectroscopy: Confirms regioselectivity of substitution (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).

- IR spectroscopy: Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- UV-Vis: Detects conjugation between the nitrobenzamide and naphthalene-thiazole system, relevant for photochemical studies .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low regioselectivity in thiazole ring functionalization?

Regioselectivity challenges arise during thiazole amidation due to competing nucleophilic sites (e.g., thiazole N vs. S). Strategies include:

- Protecting group chemistry: Temporarily block reactive positions (e.g., acetylation of thiazole amines) to direct coupling to the desired site .

- Catalytic methods: Use Pd-mediated cross-coupling for C–H activation on the naphthalene ring, avoiding direct functionalization of the thiazole .

- Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups post-synthesis, improving modularity .

Q. How to resolve contradictions between computational predictions and experimental structural data?

Discrepancies in bond lengths/angles (e.g., amide torsion angles) may arise from solvent effects or crystal packing forces not modeled in gas-phase DFT calculations. Mitigation strategies:

- Solid-state vs. gas-phase DFT: Compare experimental XRD data (e.g., hydrogen-bonded dimers in crystals ) with dispersion-corrected DFT (e.g., B3LYP-D3) to account for intermolecular interactions .

- Molecular dynamics (MD): Simulate solvent-solute interactions to refine NMR chemical shift predictions .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Frontier Molecular Orbital (FMO) analysis: Predicts reactivity sites (e.g., electron-deficient nitro group as an electrophilic hotspot) .

- Molecular Electrostatic Potential (MEP): Maps charge distribution to identify hydrogen-bonding motifs critical for biological activity .

- Docking studies: Screens against targets like PFOR enzyme (implicated in anaerobic metabolism) using AutoDock Vina, leveraging the amide anion’s inhibitory role observed in nitazoxanide analogs .

Q. How can researchers investigate the biological mechanism of action for this compound?

- Enzyme inhibition assays: Test against PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric monitoring of CoA-dependent acetyl-CoA formation, as seen in nitrothiazole derivatives .

- Cellular uptake studies: Use fluorescence tagging (e.g., dansyl derivatives) to correlate lipophilicity (logP) with membrane permeability, guided by the nitro group’s electron-withdrawing effects .

- Metabolic stability profiling: Incubate with liver microsomes to assess CYP450-mediated degradation, critical for optimizing pharmacokinetics .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

- Bioisosteric replacement: Substitute the nitro group with CF₃ or CN to balance electron-withdrawing effects and metabolic stability .

- Heterocycle variation: Replace naphthalene with pyridine or quinoline to modulate π-π stacking interactions with target proteins .

- Pharmacophore mapping: Use QSAR models to prioritize substituents at the thiazole 4-position, as seen in adenosine receptor-binding analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.